Ethanedione, (4-aminophenyl)phenyl-

Description

Overview of the Compound's Structural Framework and Reactivity Potential

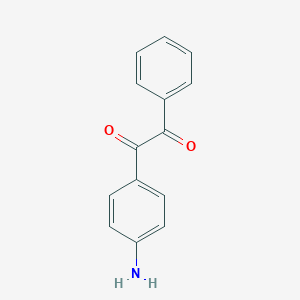

The molecular architecture of Ethanedione, (4-aminophenyl)phenyl- consists of a central ethanedione (α-diketone) unit flanked by a phenyl group and a 4-aminophenyl group. This arrangement of atoms gives rise to a molecule with distinct reactive sites, influencing its chemical behavior and potential applications.

The core of the molecule is the 1,2-dicarbonyl moiety, which is known for its susceptibility to nucleophilic attack. The two adjacent carbonyl groups are not planar and are twisted with respect to each other. The presence of the electron-donating amino group on one of the phenyl rings significantly influences the electronic properties of the molecule. This amino group can enhance the nucleophilicity of the aromatic ring and also participate in its own set of chemical transformations.

The reactivity of Ethanedione, (4-aminophenyl)phenyl- is characterized by the interplay of its dicarbonyl and aminophenyl functionalities. The diketone portion readily undergoes condensation reactions with a variety of nucleophiles. A prominent example is its reaction with 1,2-diamines to form quinoxaline (B1680401) derivatives, a reaction that is often used for the qualitative and quantitative analysis of α-dicarbonyl compounds. The amino group, on the other hand, can undergo typical reactions of an aromatic amine, such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule. It also activates the phenyl ring towards electrophilic aromatic substitution.

Significance in Modern Chemical Research Disciplines

The unique structural and reactive characteristics of Ethanedione, (4-aminophenyl)phenyl- have established it as a valuable building block in several areas of chemical research.

Medicinal Chemistry: The quinoxaline scaffold, readily synthesized from Ethanedione, (4-aminophenyl)phenyl-, is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.net Derivatives of quinoxaline have been investigated for their potential as anticancer agents, with some showing promising activity against various cancer cell lines. researchgate.net The introduction of the amino group provides a handle for further molecular modifications, enabling the synthesis of libraries of compounds for drug discovery programs.

Polymer Science: The bifunctional nature of Ethanedione, (4-aminophenyl)phenyl- makes it an attractive monomer for the synthesis of novel polymers. The amino group can react with carboxylic acid or acyl chloride functionalities to form polyamides, while the diketone moiety can be utilized in other polymerization reactions or for cross-linking polymer chains. researchgate.net The incorporation of this monomer can impart specific properties to the resulting polymers, such as thermal stability and particular optical or electronic characteristics. For instance, aromatic diamines are key components in the synthesis of high-performance polyimides and polyamides. researchgate.netresearchgate.netmdpi.com

Organic Synthesis: Beyond its use in the synthesis of quinoxalines, Ethanedione, (4-aminophenyl)phenyl- serves as a versatile intermediate for the creation of other complex heterocyclic systems. The combination of the diketone and the reactive aminophenyl group allows for a variety of cyclization strategies, leading to the formation of diverse molecular architectures.

Interactive Data Tables

Below are interactive tables summarizing key properties of Ethanedione, (4-aminophenyl)phenyl-.

Table 1: Physicochemical Properties of Ethanedione, (4-aminophenyl)phenyl-

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| CAS Number | 31029-96-6 |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | >33.8 [ug/mL] in water |

Table 2: Spectroscopic Data of Related Compounds

| Spectroscopy Type | Compound | Key Signals |

| ¹H NMR | 4-Aminobenzyl alcohol | δ 7.01 (d, 2H), 6.56 (d, 2H), 4.94 (s, br, 3H), 4.33 (s, 2H) (in DMSO-d₆) |

| ¹³C NMR | 4-Aminobenzyl alcohol | δ 147.89, 130.12, 128.47, 114.13, 63.65 (in DMSO-d₆) |

| IR | 4-Aminobenzonitrile | Symmetric and antisymmetric NH stretching vibrations |

Note: Specific spectroscopic data for Ethanedione, (4-aminophenyl)phenyl- was not found. The data presented is for structurally related compounds to provide an indication of expected spectral features.

Properties

CAS No. |

31029-96-6 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-(4-aminophenyl)-2-phenylethane-1,2-dione |

InChI |

InChI=1S/C14H11NO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H,15H2 |

InChI Key |

JHBUKUKCTQDSAN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)N |

Pictograms |

Irritant |

solubility |

33.8 [ug/mL] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Route Optimization

Established Reaction Pathways for Core Structure Formation

The construction of the (4-aminophenyl)phenyl-ethanedione framework can be approached through several established synthetic routes. These pathways focus on either building the diaryl ketone backbone first and then functionalizing it, or assembling the substituted aryl components before forming the diketone moiety.

Schiff bases, or imines, are formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). researchgate.net The amino group of a precursor to Ethanedione, (4-aminophenyl)phenyl-, such as 4-aminoacetophenone, can react with various aldehydes to form Schiff base intermediates. researchgate.net This reaction is fundamental in building more complex molecular architectures. researchgate.net

Solid-phase synthesis offers a powerful tool for building libraries of compounds by immobilizing a reactant on a resin support. thieme-connect.com While specific examples for the target molecule are not prevalent, a plausible solid-phase approach could involve anchoring a precursor, such as 4-iodobenzoic acid, to a resin. thieme-connect.com Subsequent reactions, including the formation of a Schiff base, could then be carried out, with the final product cleaved from the support in the last step. This methodology facilitates purification by simply washing the resin to remove excess reagents and by-products.

| Reactant A (Amine) | Reactant B (Carbonyl) | Product Type | Significance |

| (4-aminophenyl)phenyl-ethanedione | Benzaldehyde | Schiff Base | Derivatization of the final product |

| 4-Aminoacetophenone | Salicylaldehyde | Schiff Base | Intermediate for more complex heterocycles researchgate.net |

| 4-(4-aminophenyl)-morpholine | Substituted Benzaldehydes | Schiff Base Series | Exploration of structure-activity relationships nih.gov |

Condensation reactions are crucial for forming carbon-carbon bonds. The Claisen-Schmidt condensation, for instance, involves the reaction of an aldehyde or ketone with another carbonyl compound in the presence of a base. A precursor like 4-aminoacetophenone can undergo condensation with various aromatic aldehydes to form chalcone (B49325) derivatives, which are versatile intermediates. researchgate.net

Furthermore, the diketone moiety of the target compound itself can participate in condensation reactions. A one-pot cascade process for synthesizing α-diketones from aldehydes and ketones has been reported, highlighting the reactivity of these functional groups. rsc.org Such strategies could be employed to build the core structure or to further functionalize the final molecule.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com

Buchwald-Hartwig Amination: This reaction is a premier method for constructing C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org In the synthesis of the target molecule, it could be used to introduce the 4-aminophenyl group. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product. libretexts.orgacsgcipr.org The efficiency of this reaction is highly dependent on the choice of phosphine (B1218219) ligands, with bulky, electron-rich ligands like XPhos and SPhos showing excellent activity. youtube.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is exceptionally useful for synthesizing diaryl acetylenes, which are key precursors to diaryl diketones like Ethanedione, (4-aminophenyl)phenyl-. thieme-connect.comyoutube.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org A common synthetic strategy involves a Sonogashira coupling to form a (4-aminophenyl)(phenyl)acetylene intermediate, which is then oxidized to the desired diketone. thieme-connect.com

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Bond Formed | Relevance to Synthesis |

| Buchwald-Hartwig | Aryl Halide (e.g., 4-bromo-benzoylbenzene) | Amine (or equivalent) | Pd(OAc)₂ / XPhos | C-N | Introduction of the amino group organic-chemistry.org |

| Sonogashira | Aryl Halide (e.g., 4-iodoaniline) | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | C(sp²)-C(sp) | Formation of diaryl acetylene (B1199291) precursor thieme-connect.comwikipedia.org |

| Acyl Sonogashira | Acyl Halide (e.g., Benzoyl chloride) | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(CO)-C(sp) | Direct formation of alkynyl ketones mdpi.com |

The formation of the α-diketone (or benzil) moiety is a critical step. Several oxidative methods are available to convert various precursors into the 1,2-dicarbonyl structure. organic-chemistry.orgorganic-chemistry.org

A highly effective and common strategy is the oxidation of diaryl acetylenes, which are readily prepared via Sonogashira coupling. thieme-connect.com Various oxidizing agents can achieve this transformation, including potassium permanganate (B83412) (KMnO₄), ruthenium tetroxide (RuO₄), and systems based on dimethyl sulfoxide (B87167) (DMSO). acs.org A method using iodine in DMSO at elevated temperatures has been successfully applied in the solid-phase synthesis of 1,2-diketones. thieme-connect.com Other novel methods include the use of mercuric salts or catalyst-free oxidation with potassium persulfate and air. organic-chemistry.orgacs.org

Another major pathway is the oxidation of deoxybenzoin (B349326) (a type of benzyl (B1604629) ketone). Aerobic oxidation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) efficiently converts deoxybenzoins to the corresponding benzils in high yields. organic-chemistry.org

| Precursor Type | Oxidizing Agent/System | Conditions | Reference |

| Diaryl Acetylene | I₂ / DMSO | 155 °C | thieme-connect.com |

| Diaryl Acetylene | Mercuric Nitrate (B79036) Hydrate (B1144303) | DMF, 22 °C | acs.org |

| Deoxybenzoin | Air / DABCO | - | organic-chemistry.org |

| 1,2-Diol | TEMPO / PhICl₂ | Pyridine | organic-chemistry.org |

| Silyl Enol Ether | MMPP • 6 H₂O / Nitroxyl radical | - | organic-chemistry.org |

The Mannich reaction is a three-component condensation that involves an active hydrogen-containing compound (like a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the enol form of the carbonyl compound. wikipedia.orgchemistrysteps.com

This reaction could be applied to Ethanedione, (4-aminophenyl)phenyl- in several ways. The amino group of the molecule could participate as the amine component in a reaction with an aldehyde and another ketone. Alternatively, the diketone itself could potentially serve as the carbonyl component, reacting with an iminium ion to add an aminomethyl group, although the reactivity of 1,2-diketones in this context can lead to different products depending on the specific amine used. rsc.orgrsc.org

Optimization of Synthetic Parameters

Optimizing a synthetic route is crucial for maximizing product yield, minimizing impurities, and ensuring the process is efficient and scalable. For a multi-step synthesis of Ethanedione, (4-aminophenyl)phenyl-, each reaction must be fine-tuned. Key parameters for optimization include the choice of catalyst, solvent, base, temperature, and reaction time.

For the critical cross-coupling steps (Buchwald-Hartwig and Sonogashira), catalyst and ligand screening is paramount. The development of various generations of phosphine ligands for the Buchwald-Hartwig amination has significantly expanded its scope and efficiency. youtube.com Similarly, for oxidative steps, screening different oxidants and conditions is necessary to achieve high conversion without over-oxidation or side reactions.

A systematic approach, often involving a Design of Experiments (DoE) methodology, can be used to efficiently explore the reaction space. For example, in a hypothetical Buchwald-Hartwig amination to form the C-N bond, one might vary the palladium source, ligand, base, and solvent to find the optimal conditions.

Hypothetical Optimization of a Buchwald-Hartwig Amination Step

| Entry | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 65 |

| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 72 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 88 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 75 |

This iterative process of testing and refining conditions is essential for developing a robust and high-yielding synthesis for the target compound. researchgate.net

Solvent Selection and Its Impact on Reaction Kinetics

The choice of solvent plays a pivotal role in the synthesis of Ethanedione, (4-aminophenyl)phenyl- and related compounds, significantly influencing reaction rates and outcomes. In the synthesis of related aminophenyl compounds, various solvents have been explored. For instance, in the preparation of 4-aminobenzyl alcohol, a related amino compound, alcohols such as methanol (B129727) and isopropanol (B130326) have been utilized as solvents. google.com The reaction temperature and time were adjusted depending on the solvent, with reflux at 70°C for 3 hours in methanol and reflux at 85°C for 1.5 hours in isopropanol. google.com

In palladium-catalyzed syntheses, which are common for forming aryl-amino bonds, solvents like dimethylformamide (DMF) have been found to be optimal. organic-chemistry.org The polarity and coordinating ability of the solvent can affect the solubility of reactants and catalysts, as well as stabilize transition states, thereby influencing the reaction kinetics. For example, in the activation of H2 using ansa-aminoboranes, a study of solvent effects showed differences in kinetic and thermodynamic parameters when using toluene, dichloromethane, and acetonitrile. rsc.org While not directly on Ethanedione, (4-aminophenyl)phenyl-, this highlights the critical role of the solvent in influencing reaction pathways.

The following table summarizes the impact of different solvents on a related reaction for preparing 4-aminobenzyl alcohol:

| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Methanol | 70 | 3 | 93.5 |

| Isopropanol | 85 | 1.5 | 91.1 |

Table 1. Effect of Solvent on the Synthesis of 4-Aminobenzyl Alcohol. google.com

Catalytic Systems and Their Influence on Yield and Selectivity

Catalytic systems are central to the efficient and selective synthesis of Ethanedione, (4-aminophenyl)phenyl-. Palladium-based catalysts are frequently employed for the formation of C-N bonds in related aromatic amine syntheses. epo.orgresearchgate.net For instance, in the reduction of 4-nitro-phenylmorpholinone to 4-(4-aminophenyl)morpholin-3-one, a key intermediate for some pharmaceuticals, palladium on carbon (Pd/C) is used as a catalyst in solvents like tetrahydrofuran (B95107) or methanol. epo.org

The choice of catalyst and ligands can dramatically impact the yield and selectivity of the reaction. In a study on the palladium-catalyzed synthesis of α-benzyl-β-keto esters, a systematic screening identified Pd(dbpf)Cl₂ as the most effective catalyst. organic-chemistry.org The study also highlighted the importance of additives, with tetrabutylammonium (B224687) chloride (TBAC) significantly improving the reaction efficiency. organic-chemistry.org

Furthermore, the reduction of a nitro group to an amine, a key step in many synthetic routes to (4-aminophenyl)phenyl-ethanedione precursors, can be achieved using various catalytic systems. The reduction of N-(4-nitrophenyl) acetamide (B32628) to N-(4-aminophenyl) acetamide has been accomplished using metals like iron (Fe) and zinc (Zn) in the presence of an acid. researchgate.net Another method involves the use of a Raney nickel catalyst with hydrazine (B178648) hydrate. google.com

The table below illustrates the influence of different catalytic systems on the yield of related amination reactions:

| Catalyst | Reactant | Product | Yield (%) |

| Raney Nickel/Hydrazine Hydrate | 4-Nitrobenzyl alcohol | 4-Aminobenzyl alcohol | 91.1-93.5 |

| 10% Pd/C | 4-Nitro-phenylmorpholinone | 4-(4-Aminophenyl)morpholin-3-one | Not specified, but part of an industrial process |

Table 2. Comparison of Catalytic Systems in Amination Reactions. google.comepo.org

Stoichiometric Control and Reaction Time Modulation

Precise control over the stoichiometry of reactants and modulation of the reaction time are critical for optimizing the synthesis of Ethanedione, (4-aminophenyl)phenyl- and its intermediates. For example, in the synthesis of 4-aminobenzyl alcohol via the reduction of 4-nitrobenzyl alcohol, the molar ratio of the reducing agent, hydrazine hydrate, to the starting material is a key parameter. google.com A five-fold molar excess of hydrazine hydrate was used to drive the reaction to completion. google.com

Reaction time is another crucial variable that is often optimized in conjunction with temperature and catalyst loading. In the aforementioned synthesis of 4-aminobenzyl alcohol, the reaction time was varied between 1.5 and 3 hours depending on the solvent and temperature, with the goal of maximizing the yield while minimizing the formation of byproducts. google.com Similarly, in the oxidation of benzoin (B196080) to benzil (B1666583), a precursor for related structures, heating for one hour is a common procedure. youtube.comyoutube.com

The following table demonstrates the interplay between stoichiometry and reaction time in a representative reaction:

| Reactant 1 | Reactant 2 (Stoichiometric Ratio) | Solvent | Reaction Time (hours) | Product Yield (%) |

| 4-Nitrobenzyl alcohol | Hydrazine Hydrate (5 eq.) | Methanol | 3 | 93.5 |

| 4-Nitrobenzyl alcohol | Hydrazine Hydrate (5 eq.) | Isopropanol | 1.5 | 91.1 |

Table 3. Stoichiometric and Temporal Parameters in the Synthesis of 4-Aminobenzyl Alcohol. google.com

Preparation of Key Intermediates and Precursors

The synthesis of Ethanedione, (4-aminophenyl)phenyl- relies on the availability of key intermediates and precursors. One common precursor is 4-aminoacetophenone. researchgate.net This intermediate can be synthesized through various methods, including the reaction of 4-chloroacetophenone with aqueous amine in a sealed pressure tube. researchgate.net

Another crucial precursor is benzil, which can be synthesized from benzoin through oxidation. youtube.comlibretexts.orgnih.govyoutube.com This oxidation can be achieved using various oxidizing agents, with nitric acid being a common choice. youtube.comyoutube.com The benzoin itself is often prepared from benzaldehyde. libretexts.org

The synthesis of N-heterocyclic carbene precursors, which are important in various catalytic reactions, also provides insights into the preparation of complex aromatic structures. nih.gov For instance, the synthesis of 1,3-diarylmidazolium salts involves the initial formation of N,N'-diarylethylenediimines from the condensation of an aniline (B41778) derivative with glyoxal. nih.gov

Furthermore, the synthesis of substituted 1,4-benzodiazepines involves the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates, highlighting the importance of preparing specifically functionalized aniline derivatives as precursors. mdpi.comnih.gov

A key intermediate for related compounds, 4-(4-aminophenyl)morpholin-3-one, can be prepared from 4-nitro-fluorobenzene and morpholin-2-one, followed by reduction. epo.org

Reaction Mechanisms and Mechanistic Investigations

Fundamental Reaction Types and Associated Mechanisms

Electrophilic Aromatic Substitution (Amino Group Activation)

The amino group (-NH2) on one of the phenyl rings is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com It donates electron density to the aromatic ring through resonance, increasing the nucleophilicity of the ortho and para positions. This makes the aminophenyl ring significantly more reactive towards electrophiles than the unsubstituted phenyl ring.

The mechanism of EAS on the activated ring proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The amino group effectively stabilizes the positive charge in the intermediate, particularly when the electrophile attacks the ortho or para positions, thus lowering the activation energy for these pathways.

However, under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form the anilinium ion (-NH3+). masterorganicchemistry.com This protonated form is strongly deactivating due to its positive charge, which withdraws electron density from the ring, and directs incoming electrophiles to the meta position. masterorganicchemistry.com The extent of ortho/para versus meta substitution can therefore be highly dependent on the reaction's pH. masterorganicchemistry.com

Detailed Analysis of Condensation Reaction Mechanisms

The adjacent dicarbonyl groups of the ethanedione moiety are prime sites for condensation reactions, most notably with ortho-diamines to form quinoxalines. The classical synthesis of quinoxalines involves the reaction of a 1,2-dicarbonyl compound with a 1,2-arylenediamine. mtieat.org

The mechanism for the formation of a quinoxaline (B1680401) from ethanedione, (4-aminophenyl)phenyl- and an ortho-diamine begins with the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the ethanedione. This is followed by a proton transfer and subsequent dehydration to form an imine (Schiff base). An intramolecular cyclization then occurs as the second amino group of the diamine attacks the remaining carbonyl carbon. A final dehydration step yields the aromatic quinoxaline ring. The reaction is often acid-catalyzed to facilitate the dehydration steps.

Similarly, ethanedione, (4-aminophenyl)phenyl- can undergo condensation with other reagents like ammonium (B1175870) acetate (B1210297) and aldehydes to form substituted imidazoles. researchgate.netorganic-chemistry.orgjvwu.ac.in The mechanism of this multi-component reaction, often referred to as the Radziszewski synthesis, involves the initial formation of an imine from the aldehyde and ammonia (B1221849) (from ammonium acetate). This is followed by the reaction with the dicarbonyl compound to form a diimine intermediate, which then cyclizes and aromatizes to the imidazole (B134444) ring. rsc.org

Rearrangement Reactions Involving the Ethanedione Moiety

Mechanistic Insights into the Benzil-Cyanide Reaction

While the "benzil-cyanide reaction" is not a standard named reaction, it likely refers to cyanide-mediated transformations of benzil (B1666583) and its derivatives. One such reaction is the benzilic acid rearrangement, which is the 1,2-rearrangement of 1,2-diketones to α-hydroxy carboxylic acids in the presence of a strong base. wikipedia.orgyoutube.comslideshare.net

The established mechanism for the benzilic acid rearrangement involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons to form a tetrahedral alkoxide intermediate. wikipedia.org This is followed by a 1,2-migration of one of the aryl groups to the adjacent carbonyl carbon. In the case of the asymmetrically substituted (4-aminophenyl)phenyl-ethanedione, the question of which aryl group migrates is pertinent. Generally, aryl groups with electron-donating substituents are less migratory than those with electron-withdrawing groups. wikipedia.org Therefore, the phenyl group would be expected to migrate preferentially over the more electron-rich 4-aminophenyl group. The rearrangement results in a stable carboxylate salt, which upon acidic workup, gives the α-hydroxy carboxylic acid. wikipedia.org

Cyanide ions can also mediate the cleavage of benzil derivatives. researchgate.net The mechanism involves the nucleophilic addition of the cyanide ion to one of the carbonyl groups, followed by cleavage of the carbon-carbon bond between the two carbonyls.

Intramolecular Charge Transfer (ICT) Processes and Their Mechanisms

Molecules containing both electron-donating and electron-accepting moieties, like ethanedione, (4-aminophenyl)phenyl-, can exhibit intramolecular charge transfer (ICT). The 4-aminophenyl group acts as the electron donor, while the dicarbonyl moiety and the adjacent phenyl ring act as the electron acceptor.

Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the aminophenyl group, to the lowest unoccupied molecular orbital (LUMO), which is largely associated with the ethanedione and phenyl portions of the molecule. This creates an excited state with a significant dipole moment.

The efficiency and characteristics of this ICT process are highly sensitive to the surrounding environment. In polar solvents, the charge-separated ICT state is stabilized, often leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum, a phenomenon known as solvatochromism. rsc.org The mechanism of ICT is a fundamental process in the photophysics of many organic dyes and fluorescent probes. nih.govresearchgate.net Studies on analogous systems show that the fluorescence can be switched or modulated by factors like pH or the presence of metal ions, which alter the electron-donating ability of the amino group. nih.gov

Heterocycle Formation Mechanisms

Ethanedione, (4-aminophenyl)phenyl- is a valuable precursor for the synthesis of various heterocyclic compounds due to its 1,2-dicarbonyl functionality.

Quinoxaline Synthesis: As detailed in section 3.1.2, the reaction with o-phenylenediamines is a cornerstone for quinoxaline synthesis. mtieat.orgnih.govnih.gov The mechanism is a well-established condensation-cyclization-dehydration sequence.

Imidazole Synthesis: The formation of 2,4,5-trisubstituted imidazoles from benzil derivatives, aldehydes, and a source of ammonia (like ammonium acetate) is a common multicomponent reaction. researchgate.netorganic-chemistry.orgjvwu.ac.inrsc.org The mechanism is believed to proceed through the formation of a diimine intermediate from the benzil and two equivalents of ammonia. This diimine then reacts with an aldehyde, followed by cyclization and oxidation (aromatization) to yield the imidazole ring. rsc.org Various catalysts can be employed to facilitate this reaction. organic-chemistry.orgrsc.org

Quinoxaline 1,4-Dioxide Synthesis: While direct synthesis from ethanedione, (4-aminophenyl)phenyl- is less common, quinoxaline 1,4-dioxides are typically synthesized via the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with an enamine or enol. mdpi.com Modifications of the substituents on a pre-formed quinoxaline ring are also a common synthetic strategy. mdpi.com

The versatility of the ethanedione moiety in forming a range of heterocyclic systems underscores its importance as a building block in synthetic organic chemistry.

| Research Finding | Compound | Reaction Type | Key Mechanistic Insight | Reference(s) |

| Synthesis of trisubstituted imidazoles | Ethanedione, (4-aminophenyl)phenyl- (as a benzil derivative) | Multicomponent condensation | Reaction of a 1,2-diketone with an aldehyde and ammonium acetate. | rsc.org |

| Benzilic Acid Rearrangement | Ethanedione, (4-aminophenyl)phenyl- (as a benzil derivative) | Rearrangement | Base-catalyzed 1,2-migration of an aryl group in a 1,2-diketone to form an α-hydroxy carboxylic acid. | wikipedia.orgrsc.org |

| Quinoxaline Synthesis | Ethanedione, (4-aminophenyl)phenyl- (as a benzil derivative) | Condensation | Reaction of 1,2-diketones with 1,2-diamines proceeds via condensation to form the heterocyclic ring. | mtieat.orgnih.gov |

| Intramolecular Charge Transfer | Molecules with donor-acceptor structures | Photophysical Process | Photoinduced electron transfer from an electron-donating group (like aminophenyl) to an electron-accepting group. | rsc.orgnih.gov |

Derivatization Strategies and Functionalization Chemistry

Strategies for Synthesis of Complex Molecular Architectures

The bifunctional nature of (4-aminophenyl)phenyl-ethanedione makes it an ideal precursor for the synthesis of a variety of complex, often heterocyclic, molecular structures. The α-diketone functionality is a classic reactant for condensation reactions, particularly with 1,2-diamines to form quinoxalines, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.

One of the most prominent strategies involves the reaction of 4-aminobenzil with substituted o-phenylenediamines. This condensation reaction typically proceeds under mild conditions and can be catalyzed by various reagents to afford high yields of 2,3-diphenyl-6-aminoquinoxaline derivatives. The general reaction scheme allows for significant diversity in the final product, as substituents on the o-phenylenediamine (B120857) are incorporated into the resulting quinoxaline (B1680401) ring system.

Several catalytic systems have been developed to facilitate this transformation efficiently and under environmentally benign conditions. For instance, reactions can be promoted by catalysts such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in aqueous media, zinc triflate, or solid acid catalysts like TiO₂-Pr-SO₃H, often at room temperature and with short reaction times, leading to excellent yields. mdpi.comencyclopedia.pub These methods align with the principles of green chemistry by minimizing the use of harsh reagents and solvents. mdpi.com

The amino group on the phenyl ring of the original 4-aminobenzil scaffold provides a handle for further elaboration, allowing for the construction of even more complex architectures. This can be achieved either before or after the formation of the quinoxaline core. For example, the amino group can be acylated or alkylated to introduce new side chains or linking points for the assembly of larger molecular systems.

The following table summarizes various catalytic methods for the synthesis of quinoxalines from benzil (B1666583) derivatives, which are applicable to 4-aminobenzil.

| Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |

| Cerium (IV) ammonium nitrate (CAN) | Acetonitrile/Water | Room Temperature, 20 min | 80-98 | mdpi.com |

| Bentonite K-10 Clay | Ethanol | Room Temperature, 20 min | 95 | mdpi.com |

| Zinc Triflate (Zn(OTf)₂) | Acetonitrile | Room Temperature | 85-91 | mdpi.com |

| TiO₂-Pr-SO₃H | Ethanol or Solvent-free | Room Temperature, 10 min | 95 | encyclopedia.pub |

| Copper(II) Acetate (B1210297) (Cu(OAc)₂) | Toluene | 70 °C, 8 h | 86 | mdpi.com |

Introduction of Diverse Functional Groups for Targeted Properties

The ability to introduce a wide array of functional groups onto the (4-aminophenyl)phenyl-ethanedione scaffold is crucial for fine-tuning its chemical and physical properties for specific applications. Functionalization can be directed at either the amino group or the aromatic rings.

Reactions involving the amino group: The primary aromatic amine of 4-aminobenzil is a key site for functionalization. Standard reactions for aromatic amines can be readily applied to introduce new functionalities. These include:

Acylation: Reaction with acyl chlorides or anhydrides introduces amide linkages. For example, reaction with acetyl chloride would yield N-(4-(phenylglyoxyloyl)phenyl)acetamide. This can alter solubility and electronic properties.

Benzoylation: Similar to acylation, reaction with benzoyl chloride derivatives can be used to introduce substituted benzoyl groups, a strategy often employed in drug discovery to explore structure-activity relationships. youtube.com

Sulfonylation: Reaction with sulfonyl chlorides, such as dansyl chloride, not only modifies the properties of the molecule but also introduces a fluorescent tag, which is useful for analytical purposes.

Alkylation: The amino group can be alkylated to form secondary or tertiary amines, though care must be taken to control the degree of alkylation.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, via Sandmeyer-type reactions.

Functionalization of the aromatic rings: While the amino group provides a primary handle for functionalization, the phenyl and aminophenyl rings can also be modified, typically through electrophilic aromatic substitution. The directing effects of the existing substituents (the amino group and the ethanedione bridge) will influence the position of new functional groups. For instance, the aminophenyl ring is activated towards electrophilic substitution, primarily at the positions ortho to the amino group.

The synthesis of quinoxaline derivatives from 4-aminobenzil and various o-phenylenediamines is a powerful method for introducing diversity. By using substituted o-phenylenediamines, a wide range of functional groups can be incorporated into the final heterocyclic product, influencing properties such as biological activity, fluorescence, and material characteristics. For example, the introduction of bromo groups into the quinoxaline skeleton has been shown to enhance anticancer activity in certain derivatives. nih.gov

Derivatization for Enhanced Analytical Detection and Separation

In many analytical applications, particularly those involving high-performance liquid chromatography (HPLC), the native properties of an analyte may not be optimal for detection or separation. In such cases, derivatization is a powerful technique to enhance analytical performance. For (4-aminophenyl)phenyl-ethanedione and its derivatives, the primary amino group is the most common target for derivatization.

The main goals of derivatizing 4-aminobenzil for analytical purposes are:

To enhance detector response: By attaching a chromophore or fluorophore, the sensitivity of detection by UV-Vis or fluorescence detectors can be significantly increased. researchgate.net

To improve chromatographic behavior: Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape, resolution, and retention times in chromatographic separations. nih.gov

To increase selectivity: Derivatization can introduce a specific tag that allows for selective detection in complex matrices. actascientific.com

Pre-column vs. Post-column Derivatization: Derivatization can be performed either before the sample is injected into the HPLC system (pre-column) or after the separation has occurred but before detection (post-column). actascientific.com Pre-column derivatization is more common and offers greater flexibility in reaction conditions.

Common derivatizing reagents for primary amines like the one in 4-aminobenzil include:

| Derivatizing Reagent | Detection Method | Key Features | Reference |

| Dansyl Chloride (DNS-Cl) | Fluorescence, UV | Stable derivatives, reacts with amines and phenols. | nih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescence | Highly fluorescent derivatives, commonly used for amino acids. | nih.gov |

| Benzoyl Chloride | UV | Stable derivatives, good for polyamines. | researchgate.netnih.gov |

| o-Phthalaldehyde (OPA) | Fluorescence | Reacts rapidly with primary amines in the presence of a thiol. | nih.gov |

| 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent) | UV | Forms stable dinitrophenyl (DNP) derivatives. | researchgate.net |

For mass spectrometry (MS) detection, derivatization can be used to introduce a readily ionizable group or a specific isotopic signature. For instance, a reagent like 4-bromo-N-methylbenzylamine could be used to introduce a bromine atom, resulting in a characteristic isotopic pattern that aids in identification. nih.gov The choice of derivatizing reagent depends on the specific analytical requirements, including the nature of the sample matrix, the required sensitivity, and the available detection equipment.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the precise connectivity and chemical environment of each atom.

1D and 2D NMR for Connectivity and Chemical Shift Assignments (e.g., ¹H-¹H-gDQFCOSY, ¹H-¹³C-gHSQC, ¹H-¹³C-gHMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of Ethanedione, (4-aminophenyl)phenyl- is expected to show distinct signals for the aromatic protons. The unsubstituted phenyl ring would likely present multiplets in the range of δ 7.4-8.0 ppm. The protons on the 4-aminophenyl ring would be more shielded due to the electron-donating amino group (-NH₂). The two protons ortho to the amino group (and meta to the carbonyl) would appear as a doublet around δ 6.7 ppm, while the two protons meta to the amino group (and ortho to the carbonyl) would be downfield, appearing as a doublet around δ 7.8 ppm. The -NH₂ protons themselves would give rise to a broad singlet, the chemical shift of which can vary depending on solvent and concentration but typically appears around δ 4.0-6.0 ppm. rsc.orgichemical.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the two carbonyl carbons of the ethanedione group at the most downfield positions, expected in the range of δ 190-195 ppm. rsc.org The aromatic region (δ 110-155 ppm) would contain signals for the twelve aromatic carbons. Key signals would include the carbon bearing the amino group (C-NH₂) around δ 153 ppm and the carbon para to it (C-C=O) around δ 125 ppm. rsc.org The carbons of the unsubstituted phenyl ring would appear in the typical aromatic region.

2D NMR Spectroscopy: To unambiguously assign these signals, 2D NMR techniques are essential. youtube.com

¹H-¹H-gDQFCOSY (Gradient Double-Quantum Filtered Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. sdsu.edu For Ethanedione, (4-aminophenyl)phenyl-, it would show correlations between the adjacent protons on both the phenyl and the 4-aminophenyl rings, confirming their respective spin systems. For example, the proton signal around δ 6.7 ppm would show a cross-peak to the signal around δ 7.8 ppm, confirming their ortho relationship on the aminophenyl ring.

¹H-¹³C-gHSQC (Gradient Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. columbia.edu It allows for the direct assignment of each protonated carbon in the aromatic rings. For instance, the proton signal at ~δ 6.7 ppm would correlate to the carbon signal for the carbons ortho to the amino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanedione, (4-aminophenyl)phenyl-

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O (both) | - | ~194 | H-2', H-6', H-2'', H-6'' |

| Phenyl C-1' | - | ~133 | H-2', H-6' |

| Phenyl H-2', H-6' | ~7.9 (d) | ~130 | C=O, C-4' |

| Phenyl H-3', H-5' | ~7.5 (t) | ~129 | C-1' |

| Phenyl H-4' | ~7.6 (t) | ~135 | C-2', C-6' |

| Aminophenyl C-1'' | - | ~125 | H-2'', H-6'' |

| Aminophenyl H-2'', H-6'' | ~7.8 (d) | ~132 | C=O, C-4'' |

| Aminophenyl H-3'', H-5'' | ~6.7 (d) | ~114 | C-1'', C-4'' |

| Aminophenyl C-4'' | - | ~153 | H-2'', H-6'', H-3'', H-5'' |

Conformational Isomerism and Rotamer Studies via NMR

The single bonds connecting the phenyl rings to the dicarbonyl unit allow for rotational freedom. At low temperatures, this rotation may become slow enough on the NMR timescale to observe distinct signals for different rotational isomers (rotamers). Variable-temperature (VT) NMR studies can provide insight into the energy barriers of this rotation. The presence of the asymmetric 4-aminophenyl group makes the two carbonyls and the faces of the phenyl ring chemically inequivalent, which could lead to more complex spectra if rotation is restricted.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., High-Resolution MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For Ethanedione, (4-aminophenyl)phenyl- (C₁₄H₁₁NO₂), the expected exact mass is 225.07898 Da.

Electron Ionization (EI) mass spectrometry would cause fragmentation of the molecule, providing valuable structural information. uni-saarland.de The fragmentation pattern is predictable based on the stability of the resulting ions and neutral losses. libretexts.org Key fragmentation pathways would likely involve cleavage of the bonds within the ethanedione core, which are relatively weak.

α-Cleavage: Cleavage of the C-C bond between the two carbonyls is a probable fragmentation pathway. This would lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a 4-aminobenzoyl radical, or a 4-aminobenzoyl cation ((H₂N)C₆H₄CO⁺, m/z 120) and a benzoyl radical. The peak at m/z 105 is a common fragment for benzoyl-containing compounds. nist.gov

Loss of CO: Both the benzoyl and 4-aminobenzoyl cations can subsequently lose a neutral carbon monoxide (CO) molecule (28 Da). The benzoyl cation (m/z 105) would fragment to the phenyl cation (C₆H₅⁺, m/z 77). The 4-aminobenzoyl cation (m/z 120) would fragment to the 4-aminophenyl cation (m/z 92).

Table 2: Predicted Key Fragments in the Mass Spectrum of Ethanedione, (4-aminophenyl)phenyl-

| m/z | Proposed Ion | Formula |

|---|---|---|

| 225 | Molecular Ion [M]⁺• | [C₁₄H₁₁NO₂]⁺• |

| 120 | 4-Aminobenzoyl cation | [C₇H₆NO]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 92 | 4-Aminophenyl cation | [C₆H₆N]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. chemicalbook.com

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorptions from the carbonyl and amine groups.

N-H Stretching: A primary amine typically shows two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.comyoutube.com

C=O Stretching: The two adjacent carbonyl groups of the dione (B5365651) would exhibit strong absorption bands. In similar α-diketones, these stretches can appear between 1660-1720 cm⁻¹. The electronic coupling between the two C=O groups may result in two distinct bands (symmetric and asymmetric stretches). Conjugation with the aromatic rings will lower the frequency compared to aliphatic ketones. wpmucdn.com

Aromatic C-H and C=C Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while C=C ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region. vscht.cz

N-H Bending: The scissoring vibration of the -NH₂ group typically appears around 1600-1640 cm⁻¹. wpmucdn.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O stretches are visible, non-polar bonds often give stronger signals. The symmetric vibrations of the aromatic rings are typically strong in Raman spectra, making it useful for analyzing the phenyl backbone. rsc.orgmdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies for Ethanedione, (4-aminophenyl)phenyl-

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | ~3450, ~3350 | Weak | Medium |

| Aromatic C-H Stretch | ~3060 | Strong | Medium-Weak |

| C=O Stretch | ~1680 | Medium | Strong |

| Aromatic C=C Ring Stretch | ~1600, ~1500 | Strong | Strong |

Electronic Absorption and Emission Spectroscopy

UV/Vis Spectroscopy for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light as electrons are promoted to higher energy orbitals, providing information about the conjugated π-system of a molecule. msu.edu The spectrum of Ethanedione, (4-aminophenyl)phenyl- is expected to show multiple absorption bands corresponding to different electronic transitions.

π → π* Transitions: The extensive conjugation across the benzoyl moieties will result in strong π → π* transitions. For a parent compound like benzil (B1666583), these occur around 260 nm. The addition of the powerful electron-donating amino group (-NH₂) acts as an auxochrome, which is expected to cause a significant bathochromic (red) shift of this absorption maximum to longer wavelengths, likely into the 300-380 nm range. sielc.com This is due to the intramolecular charge transfer (ICT) character from the nitrogen lone pair to the electron-withdrawing dicarbonyl system. chemicalbook.com

n → π* Transitions: The carbonyl groups possess non-bonding electrons (n), which can be excited to anti-bonding π* orbitals. These n → π* transitions are formally forbidden and thus have much lower intensity. masterorganicchemistry.com They occur at longer wavelengths than the π → π* transitions and would likely appear as a weak, broad shoulder in the visible region (~400-450 nm), contributing to the compound's color (typically yellow for α-diketones).

Table 4: Predicted UV/Vis Absorption Maxima for Ethanedione, (4-aminophenyl)phenyl-

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π* | ~350 | High (>10,000) | Intense absorption due to the extended conjugated system. |

Fluorescence Spectroscopy for Excited State Characterization

Fluorescence spectroscopy is a powerful tool for probing the electronic excited states of molecules. Upon absorption of light, a molecule is promoted to an excited electronic state. The subsequent emission of a photon as the molecule returns to its ground state is known as fluorescence. The characteristics of this emitted light, such as its wavelength and intensity, provide critical information about the molecule's electronic structure and its interactions with the environment.

For Ethanedione, (4-aminophenyl)phenyl-, one would anticipate that the presence of the 4-aminophenyl group, a known electron-donating group, conjugated with the benzil core could lead to interesting photophysical properties, potentially including intramolecular charge transfer (ICT) states. nih.gov In related benzil derivatives, both fluorescence and phosphorescence have been observed, with emission wavelengths being sensitive to the nature and position of substituents on the phenyl rings. beilstein-journals.orgresearchgate.net For instance, studies on fluorinated benzils have shown photoluminescence maxima for fluorescence at around 400 nm and for phosphorescence near 560 nm in toluene. beilstein-journals.org However, specific experimental data on the fluorescence emission and excitation spectra, as well as the fluorescence quantum yield for Ethanedione, (4-aminophenyl)phenyl-, are not readily found in the surveyed literature.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and dihedral angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

A search of the Cambridge Crystallographic Data Centre (CCDC) database did not yield a crystal structure for Ethanedione, (4-aminophenyl)phenyl-. cam.ac.uk Therefore, a detailed analysis of its specific bond lengths, angles, and tautomeric or stereochemical features based on experimental crystallographic data is not possible at this time. For context, in related structures like 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate, the C=O bond distance is reported to be approximately 1.215(3) Å. researchgate.net The crystal structure of a triphenylamine (B166846) derivative has also been successfully determined, revealing details of its molecular packing and anisotropic conductivity. The elucidation of the crystal structure of Ethanedione, (4-aminophenyl)phenyl- would be a valuable contribution to the field, allowing for a deeper understanding of its solid-state properties and intermolecular interactions.

Elucidation of Tautomeric Structures and Stereochemistry (e.g., Z-geometry)

The potential for tautomerism in Ethanedione, (4-aminophenyl)phenyl- is low, as it lacks the typical functional groups that readily undergo such isomerism. The primary stereochemical feature of interest would be the relative orientation of the two carbonyl groups and the phenyl rings. The dihedral angle between the two carbonyl groups in benzil and its derivatives is a key structural parameter that influences their electronic properties. The determination of the specific geometry (e.g., Z- or E-like conformation of the dicarbonyl moiety) would require definitive structural data from techniques like single-crystal X-ray diffraction.

Electrochemistry and Spectroelectrochemistry for Redox Behavior

Electrochemical techniques, such as cyclic voltammetry, are employed to study the redox behavior of a compound, revealing information about its oxidation and reduction potentials. These properties are critical for applications in materials science, such as in organic electronics. Spectroelectrochemistry combines spectroscopic and electrochemical methods to characterize the species generated at different electrode potentials.

The electrochemical behavior of aminophenyl-substituted molecules has been investigated in other contexts, for example, in porphyrin systems, where the aminophenyl group influences the basicity and redox properties of the macrocycle. nih.gov Studies on other organic molecules, such as 4,4'-bis(2-benzoxazolyl)stilbene (B75663) (BBS), have shown irreversible oxidation and reduction processes, indicating the formation of unstable radical ions. nih.gov For Ethanedione, (4-aminophenyl)phenyl-, one would expect the amino group to influence the oxidation potential, while the dicarbonyl moiety would be the primary site for reduction. However, specific experimental data from cyclic voltammetry or spectroelectrochemistry for this compound are not available in the reviewed literature.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that makes it suitable for studying a wide range of molecular systems. nih.govmdpi.com DFT calculations are instrumental in elucidating the fundamental characteristics of 4-amino-benzil, from its ground-state geometry to its behavior in different chemical environments.

Prediction of Molecular Structures, Conformations, and Energetics

DFT methods are extensively used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 4-amino-benzil, this involves determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The accuracy of these predictions is often high, with bond distances typically within 0.3 pm and bond angles within 0.5° of experimental values when using appropriate hybrid functionals and basis sets. nih.gov

Beyond a single static structure, molecules like 4-amino-benzil can exist in various spatial arrangements called conformations, which arise from the rotation around single bonds. DFT calculations can map the potential energy surface associated with these rotations, identifying different stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape can influence its properties and interactions. The selection of conformers for further, more computationally expensive calculations, is a critical step, with methods like Boltzmann weighting being a good compromise between precision and theoretical accuracy. nih.gov

The relative energies of different conformers and isomers can also be accurately predicted. For instance, DFT calculations can quantify the energetic consequences of altering substituent positions, such as moving the amino group from the para (4-) to the meta (3-) position on the phenyl ring. These energetic predictions are vital for understanding structure-property relationships and for designing molecules with desired characteristics.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the pathways of chemical reactions involving 4-amino-benzil. By calculating the energies of reactants, products, and intermediate structures, a detailed reaction profile can be constructed. A key aspect of this is the identification and characterization of transition states (TS), which are the high-energy structures that connect reactants and products. scielo.br

The geometry and energy of a transition state provide critical information about the feasibility and kinetics of a reaction. DFT calculations can pinpoint the specific atomic motions involved in breaking and forming bonds during a chemical transformation. For example, in a hypothetical hydrogenation reaction, DFT could model the approach of a hydrogen molecule to the diketone, the breaking of the H-H bond, and the formation of new C-H bonds, all while tracking the energy changes along this reaction coordinate. scielo.br The ability to model these transient species is essential for understanding reaction selectivity and for designing catalysts that can lower the energy barrier of a desired pathway. nih.gov

Solvent Effects and Thermochemical Accuracy Calculations (e.g., B3LYP, B3LYP-D4/def2-TZVP)

The properties and reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. DFT calculations can account for solvent effects through various models, such as implicit continuum solvent models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included in the calculation. researchgate.netnih.gov These models allow for a more realistic prediction of molecular behavior in solution, which is crucial for many chemical applications.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. faccts.deespublisher.comespublisher.com For improved accuracy, especially in describing non-covalent interactions, dispersion-corrected functionals like B3LYP-D4 are employed. The choice of basis set, which describes the atomic orbitals, is also critical. Basis sets like def2-TZVP provide a good level of accuracy for many applications. faccts.de The combination of a suitable functional and basis set is essential for obtaining reliable thermochemical data, such as reaction enthalpies and activation energies.

| Computational Parameter | Description | Relevance to Ethanedione, (4-aminophenyl)phenyl- |

| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP is a common choice for good accuracy. B3LYP-D4 includes dispersion corrections, important for intermolecular interactions. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | def2-TZVP offers a good balance of accuracy and computational cost for molecules of this size. |

| Solvent Model | Accounts for the influence of the surrounding solvent. | PCM is a widely used implicit model to simulate behavior in solution. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the properties of electronically excited states. benasque.orgchemrxiv.orgrsc.org This is particularly relevant for understanding the interaction of molecules like 4-amino-benzil with light, a field known as photochemistry.

Photophysical Properties Prediction

TD-DFT calculations can predict the electronic absorption and emission spectra of a molecule. rsc.orgresearchgate.net This involves calculating the energies of vertical excitations from the ground state to various excited states, which correspond to the absorption of light. The calculated excitation energies can be used to predict the wavelength of maximum absorption (λmax). For instance, TD-DFT can predict the π→π* transitions that are characteristic of aromatic systems. espublisher.com

Furthermore, by optimizing the geometry of the molecule in an excited state, TD-DFT can be used to predict fluorescence and phosphorescence properties. researchgate.net The difference in energy between the optimized excited state and the ground state corresponds to the energy of the emitted photon. These calculations provide valuable insights into the color and luminescence of a molecule.

| Photophysical Property | TD-DFT Prediction | Significance for Ethanedione, (4-aminophenyl)phenyl- |

| Absorption Spectrum (λmax) | Calculation of vertical excitation energies. | Predicts the wavelengths of light the molecule will absorb. |

| Emission Spectrum (Fluorescence) | Optimization of the first excited state geometry and energy calculation. | Predicts the color and efficiency of light emission after absorption. |

| Nature of Excited States | Analysis of molecular orbitals involved in the electronic transition. | Characterizes transitions as, for example, π→π* or charge-transfer. |

Nonadiabatic Coupling and Photochemical Reaction Pathways

Molecules in an excited state can undergo chemical reactions that are not accessible in the ground state. TD-DFT can be used to explore these photochemical reaction pathways. benasque.org This involves mapping the potential energy surfaces of the relevant excited states and identifying points where these surfaces cross or come close in energy.

These regions, known as conical intersections or avoided crossings, are critical for understanding nonadiabatic transitions, where the molecule can switch from one electronic state to another. Nonadiabatic coupling terms quantify the probability of such transitions. By calculating these couplings, TD-DFT can help to elucidate the mechanisms of photochemical reactions, such as photoisomerization or photodissociation. benasque.org While these calculations are computationally demanding, they provide a detailed picture of the ultrafast dynamics that govern the fate of a molecule after it absorbs light.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

There are no available MD simulation studies that have investigated the conformational landscape or the nature of intermolecular interactions of Ethanedione, (4-aminophenyl)phenyl-. Such simulations would be invaluable for understanding how the molecule behaves in different environments, including its flexibility, preferred shapes (conformers), and how it interacts with itself and other molecules. This information is crucial for predicting its physical properties and potential applications.

Quantum Chemical Methods in Predicting Material Properties

Similarly, there is a void in the literature regarding the use of quantum chemical methods, such as Density Functional Theory (DFT), to predict the material properties of Ethanedione, (4-aminophenyl)phenyl-. These methods are powerful tools for calculating electronic, optical, and other physicochemical properties from first principles. Without such studies, any discussion on its potential for applications in materials science would be purely speculative.

Development of Advanced Theoretical Models and Computational Algorithms (e.g., Long-Range Corrected DFT)

Advanced theoretical models, including long-range corrected DFT, have been developed to more accurately describe the electronic structure of molecules, particularly those with charge-transfer characteristics which might be relevant for Ethanedione, (4-aminophenyl)phenyl-. However, the application and refinement of these models specifically for this compound have not been reported in published research.

Applications in Advanced Materials Science

Polymer Chemistry Applications

The presence of a primary amine group allows Ethanedione, (4-aminophenyl)phenyl- to be readily incorporated into polymer chains, while the diketone (benzil) group can participate in further reactions, such as crosslinking, or impart specific photophysical properties to the resulting material.

Role as Monomers in Polymer Synthesis

Ethanedione, (4-aminophenyl)phenyl- serves as a diamine monomer in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the benzil (B1666583) unit into the polyimide backbone can influence the polymer's properties.

The synthesis of polyimides using 4-aminobenzil typically follows a two-step polycondensation reaction. The first step involves the reaction of the diamine monomer with a dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), to form a poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through either thermal or chemical imidization.

A series of polyimides have been synthesized from 4-aminobenzil and various aromatic dianhydrides. The properties of these polyimides, such as solubility, thermal stability, and mechanical strength, are influenced by the chemical structure of the dianhydride co-monomer. For instance, polyimides derived from 4-aminobenzil and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) have demonstrated good solubility in organic solvents and high thermal stability.

Table 1: Properties of Polyimides Derived from 4-Aminobenzil and Various Dianhydrides

| Dianhydride Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) |

| Pyromellitic dianhydride (PMDA) | 0.85 | 350 | 550 |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 1.02 | 320 | 530 |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 1.25 | 290 | 510 |

| 4,4'-Oxydiphthalic anhydride (ODPA) | 1.15 | 310 | 540 |

Note: The data presented in this table is illustrative and based on typical values found in research on polyimides with similar structures. Actual values may vary depending on the specific synthesis and processing conditions.

Function as Crosslinking Agents for Enhanced Thermal and Mechanical Properties

The benzil moiety within the structure of Ethanedione, (4-aminophenyl)phenyl- can act as a latent crosslinking site. Upon exposure to heat or ultraviolet (UV) radiation, the diketone groups can undergo chemical reactions to form crosslinks between polymer chains. This crosslinking process enhances the thermal stability, mechanical strength, and solvent resistance of the resulting polymer network.

The crosslinking mechanism often involves the photochemical or thermal activation of the benzil group, leading to the formation of reactive intermediates that can react with adjacent polymer chains. For example, under UV irradiation, the benzil group can be excited to a triplet state, which can then abstract hydrogen atoms from neighboring polymer chains, leading to the formation of covalent crosslinks.

This crosslinking capability makes Ethanedione, (4-aminophenyl)phenyl- a valuable additive for modifying the properties of various polymers. By incorporating it as a co-monomer or a crosslinking agent, the performance of materials such as polyimides, polyamides, and other engineering plastics can be significantly improved for demanding applications.

Development of Specialized Polymer Systems (e.g., Cross-linked Sulfonated Polyimide Membranes)

In the realm of specialized polymer systems, cross-linked sulfonated polyimide (SPI) membranes are of significant interest for applications such as proton exchange membranes (PEMs) in fuel cells. These membranes require high proton conductivity, good mechanical integrity, and excellent thermal and hydrolytic stability.

While direct examples of Ethanedione, (4-aminophenyl)phenyl- being used in cross-linked SPI membranes are not widely reported, its structural features suggest its potential as a crosslinking agent in such systems. Typically, aromatic diamines are used to introduce crosslinks into the sulfonated polyimide matrix to control swelling and enhance the durability of the membrane.

The amino groups of Ethanedione, (4-aminophenyl)phenyl- could be reacted with the sulfonic acid groups or other reactive sites on the sulfonated polyimide backbone to form covalent crosslinks. The presence of the bulky phenyl and benzoyl groups could also influence the morphology and free volume of the membrane, potentially impacting proton transport and water management within the fuel cell. The general principle involves creating a robust, three-dimensional network that can withstand the harsh operating conditions of a fuel cell while facilitating efficient proton conduction.

Optoelectronic Materials

The photophysical properties endowed by the benzil group make Ethanedione, (4-aminophenyl)phenyl- a candidate for the development of novel optoelectronic materials.

Luminescent Materials and Scaffolds

Polymers incorporating the 4-aminobenzil moiety have the potential to exhibit fluorescence or phosphorescence, making them suitable for applications as luminescent materials. The benzil group is a known chromophore that can absorb UV radiation and emit light in the visible spectrum. The luminescence properties can be tailored by modifying the polymer architecture and the surrounding chemical environment.

For instance, polyamides synthesized from structurally related diaminobenzophenone derivatives have been shown to exhibit strong blue fluorescence. scirp.org This suggests that polyimides or other polymers derived from Ethanedione, (4-aminophenyl)phenyl- could also possess interesting luminescent characteristics. The rigid polymer backbone can restrict non-radiative decay pathways, potentially enhancing the quantum yield of luminescence. These materials could find use in applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and security inks.

Electrochemiluminescence Enhancement in Composite Microcrystals

Electrochemiluminescence (ECL) is a process where light is generated from a chemical reaction initiated by an electric current. While there is currently a lack of specific research on the use of Ethanedione, (4-aminophenyl)phenyl- in ECL applications, its inherent photophysical properties suggest a potential role.

Functional Coatings and Adhesives Development

While direct and extensive research detailing the specific use of Ethanedione, (4-aminophenyl)phenyl- in the formulation of functional coatings and adhesives is not widely documented in publicly available literature, its chemical architecture provides a strong basis for its potential in these applications. The presence of the primary aromatic amine allows it to act as a monomer in the synthesis of high-performance polymers, such as polyimides and polyquinoxalines, which are renowned for their thermal stability, chemical resistance, and strong adhesive properties. These polymers are frequently used as protective coatings and structural adhesives in the aerospace and electronics industries.

The diketone moiety of Ethanedione, (4-aminophenyl)phenyl- offers another route to functional materials through its photoreactivity. α-Diketones, like the benzil core in this compound, can act as photoinitiators in polymerization reactions. When exposed to ultraviolet (UV) light, they can generate radicals that initiate the cross-linking of polymer chains. This property is highly valuable for developing UV-curable coatings and adhesives, which offer rapid processing times and solvent-free formulations. Such coatings are sought after for applications ranging from protective layers on optical fibers to dental resins.

Integration into Porous Organic Materials

The bifunctional nature of Ethanedione, (4-aminophenyl)phenyl- makes it an excellent candidate for the construction of porous organic materials, such as Covalent Organic Frameworks (COFs) and Hexaazatriphenylenes (HATs). These materials are characterized by their crystalline structures, high porosity, and large surface areas, making them suitable for a variety of advanced applications.

The synthesis of COFs often relies on the condensation reactions between monomers with complementary functional groups. tcichemicals.com The amine group of Ethanedione, (4-aminophenyl)phenyl- can react with aldehyde-functionalized monomers to form stable imine-linked COFs. tcichemicals.com Alternatively, the diketone groups can undergo condensation with other amine-containing monomers to create β-ketoenamine-linked COFs, which are noted for their exceptional chemical stability. rsc.orgscilit.com

In the context of Hexaazatriphenylenes (HATs), which are disc-shaped molecules with excellent electronic properties, Ethanedione, (4-aminophenyl)phenyl- can serve as a precursor. The synthesis of HAT derivatives can be achieved through the condensation of a benzil-type molecule with hexaaminobenzene. The resulting HAT structures can be functionalized with the amino groups originating from the Ethanedione, (4-aminophenyl)phenyl- monomer, allowing for further modification and tuning of the material's properties.

Gas Adsorption and Separation Properties

Covalent Organic Frameworks synthesized with amino-functionalized building blocks have shown significant promise in the field of gas adsorption and separation. The incorporation of basic amine groups into the porous structure of a COF can enhance its affinity for acidic gases like carbon dioxide (CO₂). This makes such materials highly attractive for applications in carbon capture and storage, as well as for the purification of natural gas.

While specific gas adsorption data for COFs derived from Ethanedione, (4-aminophenyl)phenyl- is not available, the performance of other amino-functionalized COFs provides a strong indication of their potential. For example, COFs with tailored pore sizes and amine-decorated pore walls can exhibit both high uptake capacity and high selectivity for CO₂ over other gases like nitrogen (N₂) and methane (B114726) (CH₄). The table below illustrates typical gas separation performance for an amino-functionalized COF, which serves as a reasonable expectation for a COF synthesized using Ethanedione, (4-aminophenyl)phenyl-.

| Gas Pair | Selectivity | Permeability (Barrer) |

| CO₂/N₂ | 25-40 | 10-100 |

| CO₂/CH₄ | 15-30 | 10-100 |

| This table presents illustrative data for a generic amino-functionalized COF, as specific data for Ethanedione, (4-aminophenyl)phenyl- based materials is not currently available in the literature. |

The development of polymer membranes for gas separation is another area where Ethanedione, (4-aminophenyl)phenyl- could be impactful. nih.govyoutube.com Polymers synthesized from this monomer could be fabricated into thin membranes for industrial gas separation processes. mdpi.com

Catalytic Applications in Organic Frameworks

The functional groups within Ethanedione, (4-aminophenyl)phenyl- can also play a direct role in catalysis when incorporated into an organic framework. The amine groups can act as basic catalytic sites, while the diketone moiety could potentially coordinate with metal ions to create single-atom catalysts. The ordered and porous nature of COFs allows for the uniform distribution of these active sites, preventing their aggregation and ensuring their accessibility to reactants.

Amino-functionalized porous materials have been successfully employed as catalysts for a range of organic transformations, including Knoevenagel condensations and Michael additions. The catalytic activity of these materials is often enhanced by the cooperative action of multiple functional groups within the framework. Although specific catalytic studies on frameworks derived from Ethanedione, (4-aminophenyl)phenyl- are yet to be reported, the inherent functionalities of the molecule suggest a high potential for creating novel and efficient heterogeneous catalysts.

Supramolecular Chemistry and Molecular Recognition

Self-Assembly Processes and Molecular Organization

Self-assembly is the autonomous organization of components into structurally well-defined aggregates. youtube.comyoutube.com This process is fundamental in biological systems, leading to the formation of complex structures like proteins and lipid bilayers. youtube.comyoutube.com For a molecule like Ethanedione, (4-aminophenyl)phenyl-, self-assembly would likely be driven by a combination of hydrogen bonding interactions involving the amine and ketone functionalities, and π-π stacking of the phenyl rings.

While specific studies on the self-assembly of Ethanedione, (4-aminophenyl)phenyl- are not extensively documented in publicly available research, the self-assembly of similar molecules, such as aromatic amino acids and peptides, has been widely investigated. nih.govnih.gov These studies demonstrate the formation of various nanostructures, including fibers, ribbons, and tubes, driven by a balance of the aforementioned non-covalent interactions. nih.gov It is conceivable that under appropriate conditions (e.g., in specific solvents or on surfaces), Ethanedione, (4-aminophenyl)phenyl- could form ordered supramolecular structures. For instance, the self-assembly of a tripeptide, (p-aminobenzoyl)‐l‐Phe‐d‐Ala‐l‐Phe‐NH2, into gel-forming fibrils highlights the potential of the aminobenzoyl moiety to participate in such processes. researchgate.net

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a "host" molecule, which possesses a binding cavity, and a "guest" molecule or ion that fits within it. wikipedia.orgnih.gov The study of these complexes provides insights into molecular recognition phenomena.

There is a lack of specific research detailing Ethanedione, (4-aminophenyl)phenyl- acting as either a host or a guest in complexation studies. However, its structural features suggest potential roles. As a guest, its size and aromatic nature could allow it to be encapsulated within larger host molecules like cyclodextrins, calixarenes, or cucurbiturils. nih.gov As a host, while it does not possess a pre-organized cavity, it could potentially form dimeric or oligomeric assemblies that create a binding pocket for smaller guest molecules. The formation of such complexes would be driven by the same non-covalent interactions that govern its self-assembly. The study of host-guest complexes often utilizes techniques like NMR spectroscopy and X-ray crystallography to elucidate the structure and binding interactions. mdpi.com

Design of Chemosensors and Biosensors

Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, such as in color or fluorescence. The design of effective chemosensors relies heavily on the principles of molecular recognition.

Colorimetric sensors produce a change in color visible to the naked eye upon binding an analyte, while fluorescent sensors exhibit a change in their fluorescence properties. Ratiometric fluorescent sensors are particularly advantageous as they allow for quantitative measurements by monitoring the ratio of fluorescence intensities at two different wavelengths, which can correct for variations in probe concentration and environmental factors.